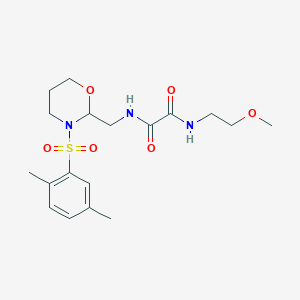![molecular formula C13H15ClN2O3 B2827866 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide CAS No. 2411223-85-1](/img/structure/B2827866.png)
2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide, also known as CMOP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of benzoxazoles and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide is complex and not fully understood. However, it has been shown to interact with a range of enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the adenosine A2A receptor. These interactions result in a range of biochemical and physiological effects, including increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. These effects include increased neurotransmitter release, improved cognitive function, and reduced inflammation. 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide has also been shown to exhibit potent antioxidant activity, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide is its potent inhibitory activity against a range of enzymes and receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide. One area of research could be the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of research could be the development of new methods for synthesizing 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide, which could help to improve its solubility and overall efficacy. Additionally, further research could be conducted to better understand the mechanism of action of 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide involves the reaction between 2-chloro-N-methylpropanamide and 2-oxo-1,3-benzoxazole-3-ethylamine in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been in the development of new drugs for the treatment of various diseases. 2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-9(14)12(17)15(2)7-8-16-10-5-3-4-6-11(10)19-13(16)18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKOGRBOYKONMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCN1C2=CC=CC=C2OC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2827783.png)
![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)
![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)
![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)
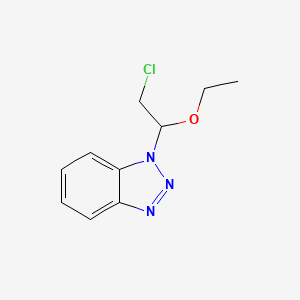
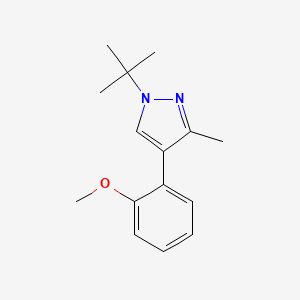


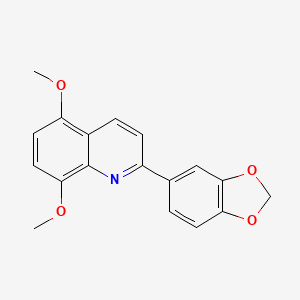
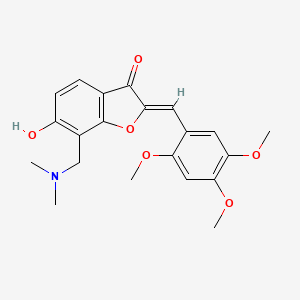
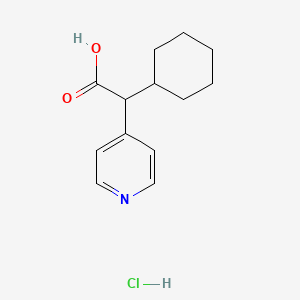
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)

